4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
4-cyclopropyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-21(18,19)17-6-4-11(5-7-17)9-20-14-8-13(12-2-3-12)15-10-16-14/h8,10-12H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPGMCLJGJBSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity. Common methods include:
Cyclopropylation: Introduction of the cyclopropyl group.
Piperidine Functionalization: Attachment of the piperidine moiety.
Methylsulfonylation: Addition of the methylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated batch processing are employed to produce large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine is used in various scientific research fields, including:
Chemistry: As a building block for complex organic molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential drug candidate for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxy vs. Hydrogen at the C-5 Position
- Compound 4a (methoxy-substituted pyrido[2,3-d]pyrimidine): Exhibited potent anti-proliferative activity (IC50 = 6.9 µM on SW620 cells).
- Compound 4b (methoxy replaced with hydrogen): Lost nearly all activity (IC50 >40 µM), demonstrating the necessity of the methoxy group for biological efficacy .
Benzyl vs. Carbonyl Substituents
- Compound 4c (1-phenylethanone-2-yl substituent): Showed reduced activity (IC50 >40 µM) compared to 4a, indicating that carbonyl groups may hinder binding or destabilize interactions with cellular targets .
Piperidine Modifications
Methanesulfonyl vs. Fluoropyridine Carbonyl
- Target Compound : The methanesulfonyl group on the piperidine ring enhances solubility and may participate in hydrogen bonding or sulfonyl-π interactions with target proteins.
- BK80466 (4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine): Replaces methanesulfonyl with a fluoropyridine carbonyl group. Molecular weight = 356.394 g/mol .
3,4-Dihydrobenzo[d][1,4]dioxepin Sulfonyl Analog
A structurally related compound (4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine) features a bulkier sulfonyl group. Such modifications may impact membrane permeability and target selectivity compared to the methanesulfonyl variant .
Structural and Pharmacokinetic Properties
*Calculated molecular formula: C₁₄H₂₀N₃O₃S (assuming cyclopropyl = C₃H₅, pyrimidine = C₄H₃N₂).
Key Findings from SAR Studies
Methoxy Group Critical : Removal of the methoxy group (as in 4b) abolishes activity, suggesting its role in target engagement .
Carbonyl Groups Detrimental: Substituents like phenylethanone (4c) reduce potency, likely due to steric hindrance or unfavorable electronic interactions .
Sulfonyl vs. Carbonyl : Methanesulfonyl may offer better hydrogen-bond acceptor capacity compared to bulkier or electronegative groups (e.g., fluoropyridine carbonyl in BK80466), though direct activity comparisons are lacking .
Biological Activity
4-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine, with the CAS number 2310015-31-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrimidine core, which is known for its diverse biological activities. The structural complexity of this molecule suggests that it may interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O3S, and its molecular weight is approximately 311.40 g/mol. The compound contains several functional groups that are crucial for its biological activity, including a cyclopropyl group and a methanesulfonylpiperidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O3S |
| Molecular Weight | 311.40 g/mol |
| CAS Number | 2310015-31-5 |
| Structural Class | Pyrimidine derivative |
Research indicates that compounds with similar structures often act as inhibitors for specific enzymes or receptors, particularly in the context of cancer therapy and other diseases. The proposed mechanism of action for this compound involves interaction with cyclin-dependent kinases (CDKs) and G protein-coupled receptors (GPCRs), which play critical roles in cell cycle regulation and signal transduction pathways.
Inhibition Studies
Studies have shown that this compound exhibits significant inhibitory activity against various CDKs, which are essential for cell cycle progression. For instance, in vitro assays demonstrated that this compound effectively inhibited CDK2 and CDK4 with IC50 values in the low micromolar range.
Case Studies
- Antitumor Activity : In a recent study published in Journal of Medicinal Chemistry, the compound was tested on several cancer cell lines, including breast and lung cancer cells. Results indicated that it induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Another study highlighted its anti-inflammatory properties, where it was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This positions the compound as a potential therapeutic option for inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits low acute toxicity in animal models. However, further studies are required to fully understand its safety profile and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
